Scientific Field: Computer Science & Engineering, Artificial Intelligence
Application Summary: Scim is an intelligent interface designed to help researchers rapidly review scientific papers to attain a cursory understanding of its contents It aids in managing the exponentially increasing flood of scientific papers.
Methods of Application: Scim supports the skimming process by highlighting salient paper contents to direct a reader’s attention. . .
Results or Outcomes: Scim was evaluated with both an in-lab usability study and a longitudinal diary study, revealing how its highlights facilitate the more efficient construction of a conceptualization of a paper.
Skimmin is a glucoside of umbelliferone, classified as a member of the coumarin family. Its systematic IUPAC name is 7-(β-D-Glucopyranosyloxy)-2H-1-benzopyran-2-one, and its molecular formula is C15H16O8. This compound is primarily found in various plant species, including Skimmia reevesiana and Artemisia ordosica, indicating its presence in nature and potential ecological roles .
These reactions highlight the compound's versatility in synthetic and biological contexts.
Skimmin has garnered attention for its biological activities, particularly its potential as an anti-inflammatory agent. Research indicates that skimmin exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation . Additionally, its glucoside structure suggests possible antioxidant activities, contributing to its therapeutic potential.
Synthesis of skimmin can be achieved through several methods:
These methods reflect both traditional extraction techniques and modern synthetic strategies.
Skimmin has several applications across various fields:
Research into the interactions of skimmin with other biological molecules is ongoing. Initial studies suggest that skimmin may interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For example, studies have indicated that skimmin might inhibit certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
Several compounds share structural or functional similarities with skimmin. Here are some notable examples:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Umbelliferone | Aglycone | Antioxidant, anti-inflammatory | Parent compound of skimmin |
Coumarin | Simple Coumarin | Anticoagulant, antifungal | Found in many plants |
Scopoletin | Coumarin | Antioxidant, anti-inflammatory | Exhibits stronger antioxidant activity |
Esculetin | Coumarin | Antioxidant, anti-inflammatory | Known for its neuroprotective effects |
Skimmin stands out due to its glycoside nature, which may enhance solubility and bioavailability compared to other similar compounds.
Skimmin was first isolated in the 1970s from Hydrangea macrophylla (a species within the Hydrangeaceae family) during studies on cultured plant cells. Early research focused on its role as a phytochemical component in traditional medicinal plants, particularly in Hydrangea paniculata, which has been used for centuries in Chinese medicine to treat inflammatory and renal disorders. The compound’s discovery coincided with advancements in chromatographic techniques, enabling its purification from plant extracts and subsequent structural elucidation.
Skimmin belongs to the coumarin glycoside class, a subgroup of phenylpropanoid derivatives characterized by a coumarin (benzopyrone) backbone conjugated to a carbohydrate moiety. Structurally, it is a 7-hydroxycoumarin (umbelliferone) linked via a glycosidic bond to β-D-glucopyranose. This classification places Skimmin alongside other bioactive coumarins such as scopolin and fraxetin, though its glucosylation pattern and biological effects distinguish it from related compounds.
Chemical Class | Key Features | Structural Analogues |
---|---|---|
Coumarin glycosides | Coumarin backbone + carbohydrate moiety | Umbelliferone, Scopoletin |
Phenylpropanoids | Biosynthesized via shikimate pathway | Lignans, Flavonoids |
Skimmin is chemically designated as 7-(β-D-glucopyranosyloxy)coumarin (C₁₅H₁₆O₈), with a molecular weight of 324.28 g/mol. Its IUPAC name reflects its structural components: the coumarin core (2H-1-benzopyran-2-one) and the glucosyl substituent at the 7-hydroxy position. Alternative nomenclatures include umbelliferone glucoside and 7-hydroxycoumarin-7-glucoside, though "Skimmin" remains the most widely recognized trivial name.
Property | Value | Source |
---|---|---|
CAS Registry Number | 93-39-0 | |
Molecular Formula | C₁₅H₁₆O₈ | |
Melting Point | 221–222°C | |
Solubility | Soluble in DMSO, sparingly soluble in water |
Skimmin, a naturally occurring coumarin glycoside, possesses the molecular formula C15H16O8 with a molecular weight of 324.28 grams per mole [1] [2]. The compound is systematically named 7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one according to International Union of Pure and Applied Chemistry nomenclature [1]. This chemical entity is also recognized by several synonyms including skimmine, 7-hydroxycoumarin-7-glucoside, and umbelliferone glucoside [1] [2] [9].
The structural framework of skimmin consists of two primary components: a coumarin moiety and a glucose unit [1] [3]. The coumarin portion is derived from umbelliferone (7-hydroxycoumarin), which forms the core benzopyrone structure characteristic of the coumarin family [3] [22]. The glucose moiety is attached through a beta-glycosidic linkage at the 7-position of the coumarin ring system [1] [5]. This glycosidic bond connects the anomeric carbon of the glucose unit to the hydroxyl group of umbelliferone, creating a stable O-glycosidic linkage [1].
The stereochemical configuration of skimmin includes five defined stereocenters, all of which are well-characterized in the glucose portion of the molecule [1] [5]. The glucose unit adopts the typical beta-D-glucopyranose configuration with the stereochemistry designated as (2S,3R,4S,5S,6R) for the respective carbon atoms in the pyranose ring [1]. The compound contains eight oxygen atoms distributed throughout both the coumarin and glucose portions, contributing to its high polarity and hydrogen bonding capacity [1].
Table 1: Molecular Descriptors of Skimmin
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H16O8 | [1] [2] [3] |
Molecular Weight (g/mol) | 324.28 | [1] [2] |
CAS Registry Number | 93-39-0 | [1] [2] [3] |
Hydrogen Bond Donors | 4 | [1] |
Hydrogen Bond Acceptors | 8 | [1] |
Rotatable Bonds | 3 | [1] |
Heavy Atom Count | 23 | [1] |
Defined Stereocenters | 5 | [1] |
Topological Polar Surface Area | 126 Ų | [1] |
Skimmin exists as a solid at room temperature and exhibits characteristic spectroscopic properties that facilitate its identification and characterization [9]. The compound demonstrates a calculated logarithmic partition coefficient (XLogP3) of -0.7, indicating its hydrophilic nature and preference for aqueous environments over lipophilic phases [1].
Spectroscopic characterization of skimmin has been accomplished through various analytical techniques. Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak appearing at m/z 325 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [1]. The major fragment ion observed at m/z 163 corresponds to the umbelliferone moiety following loss of the glucose unit, which is a characteristic fragmentation pattern for coumarin glycosides [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information about skimmin. The compound exhibits distinct chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra that are consistent with its coumarin glycoside structure [1]. The aromatic protons of the coumarin ring system typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, while the glucose protons appear in the aliphatic region [41] [43].
The ultraviolet-visible absorption characteristics of skimmin are influenced by the presence of the coumarin chromophore [17]. Coumarins typically exhibit strong ultraviolet absorption due to π→π* transitions in the benzopyrone system, with absorption maxima generally occurring in the 250-350 nanometer range [17] [46]. The presence of the glucose substituent may cause slight shifts in the absorption wavelengths compared to the parent umbelliferone compound [46].
Infrared spectroscopy of skimmin reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [46]. The hydroxyl groups of the glucose unit typically produce broad absorption bands in the 3200-3600 wavenumber region, while the lactone carbonyl of the coumarin ring exhibits characteristic absorption around 1700-1750 wavenumber [46]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region [46].
Skimmin exhibits high water solubility, which distinguishes it significantly from many other coumarin derivatives [3]. This enhanced aqueous solubility is attributed to the presence of multiple hydroxyl groups in the glucose moiety, which can form extensive hydrogen bonding networks with water molecules [3]. The compound also demonstrates high solubility in ethanol and other polar organic solvents, with a reported solubility of 1 milligram per milliliter in dimethyl sulfoxide [9] [23].
The solubility characteristics of skimmin contrast markedly with those of its aglycone counterpart, umbelliferone [22] [35]. While umbelliferone exhibits only slight solubility in hot water, skimmin readily dissolves in aqueous media at room temperature [12] [22] [35]. This difference is entirely attributable to the glycosidic modification, which dramatically increases the hydrophilic character of the molecule [3].
Table 2: Solubility Comparison of Skimmin and Related Coumarins
Compound | Molecular Formula | Molecular Weight | Water Solubility | Ethanol Solubility | Reference |
---|---|---|---|---|---|
Skimmin | C15H16O8 | 324.28 | High (soluble) | High | [1] [3] [9] |
Umbelliferone | C9H6O3 | 162.14 | Slight (hot water) | High | [12] [22] [35] |
Esculetin | C9H6O4 | 178.14 | Moderate | High | [35] |
Scopoletin | C10H8O4 | 192.17 | Low | High | [35] |
The enhanced water solubility of skimmin compared to other coumarins has important implications for its biological activity and pharmacological properties [21]. Coumarin glycosides generally exhibit improved bioavailability compared to their aglycone forms due to their increased aqueous solubility [23]. However, the polar nature of skimmin also results in reduced membrane permeability compared to more lipophilic coumarin derivatives [1].
Extraction studies have demonstrated that skimmin can be efficiently isolated from plant materials using polar solvents [23]. Water extraction yields the highest concentrations of coumarin glycosides including skimmin, while less polar solvents are more effective for extracting simple coumarins and their methylated derivatives [23]. This differential solubility behavior is exploited in phytochemical separation and purification procedures [23].
The three-dimensional molecular conformation of skimmin is characterized by the spatial arrangement of both the coumarin and glucose components [1]. The coumarin moiety adopts a planar configuration typical of benzopyrone systems, with the lactone ring maintaining coplanarity with the benzene ring [28] [30]. This planar arrangement is stabilized by the extended π-electron conjugation throughout the coumarin framework [30].
The glucose unit in skimmin adopts the energetically favorable chair conformation characteristic of six-membered pyranose rings [32] [34]. In this conformation, the hydroxyl groups and the hydroxymethyl substituent occupy equatorial positions to minimize steric interactions, while the glycosidic oxygen maintains an axial orientation [32]. This chair conformation represents the most stable arrangement for the glucose moiety and is consistent with the beta-anomeric configuration [34].
The glycosidic linkage between the coumarin and glucose components introduces conformational flexibility to the overall molecular structure [28]. Rotation about the glycosidic bond allows for different spatial orientations of the glucose unit relative to the coumarin plane [28] [30]. The torsion angles around this glycosidic bond are influenced by hydrogen bonding interactions between the glucose hydroxyl groups and potential intramolecular contacts with the coumarin system [28].
Computational studies of coumarin glycosides have revealed that the preferred conformations are those that minimize steric clashes while maximizing favorable electrostatic interactions [32]. The hydroxyl groups of the glucose unit can participate in intramolecular hydrogen bonding, which may stabilize certain conformational states [32]. Additionally, the electron-rich aromatic system of the coumarin can engage in favorable interactions with the polar glucose substituent [30].
The conformational preferences of skimmin are also influenced by the surrounding environment, particularly in aqueous solution where extensive hydrogen bonding with water molecules can occur [32]. Solvation effects may alter the relative stabilities of different conformational states compared to the gas-phase or crystalline forms of the molecule [32].
The structure-activity relationships of skimmin and related coumarin derivatives have been extensively investigated to understand the molecular basis of their biological activities [11] [33] [38]. The presence of the 7-hydroxyl group in the coumarin framework is recognized as a critical structural feature for biological activity [33]. Studies have demonstrated that 7-hydroxycoumarin derivatives, including umbelliferone and its glycosides, exhibit enhanced biological activities compared to coumarins lacking this hydroxyl substitution [33].
The glycosidic modification in skimmin significantly influences its biological properties compared to the parent umbelliferone compound [33] [39]. While glycosylation generally increases water solubility and may improve certain pharmacokinetic properties, it can also modulate the intrinsic biological activity of the coumarin core [33]. Research has shown that coumarin glycosides often exhibit different potency profiles compared to their aglycone counterparts, with some activities being enhanced while others may be diminished [33].
Structural modifications at different positions of the coumarin ring system produce distinct effects on biological activity [33] [38]. The introduction of additional hydroxyl groups, such as in esculetin (6,7-dihydroxycoumarin), can enhance certain activities but may also alter selectivity profiles [33]. Conversely, methylation of hydroxyl groups, as observed in scopoletin, typically reduces biological activity compared to the free phenolic compounds [33].
Table 3: Structure-Activity Relationships in Coumarin Derivatives
Structural Feature | Effect on Activity | Examples | Reference |
---|---|---|---|
7-Hydroxyl group | Essential for activity | Umbelliferone, Skimmin | [33] |
6-Hydroxyl addition | Enhanced activity | Esculetin | [33] |
6-Methoxy substitution | Reduced activity | Scopoletin | [33] |
Glycosidic modification | Variable effects | Skimmin, Esculin | [33] [39] |
4-Methyl substitution | Moderate reduction | 7-Hydroxy-4-methylcoumarin | [33] |
The glucose moiety in skimmin contributes to structure-activity relationships through multiple mechanisms [39]. The increased hydrophilicity conferred by the sugar unit affects cellular uptake and distribution, potentially altering the effective concentration of the compound at target sites [21] [39]. Additionally, the glucose substituent may undergo metabolic cleavage in biological systems, releasing the active umbelliferone moiety in a controlled manner [39].
Comparative studies have revealed that skimmin exhibits distinct activity profiles in various biological assays compared to related coumarin compounds [21] [39]. The anti-inflammatory properties of skimmin have been attributed to its ability to modulate inflammatory mediator expression while maintaining favorable pharmacokinetic characteristics due to the glycosidic modification [39]. The structure-activity relationships suggest that the combination of the 7-hydroxycoumarin core with the beta-D-glucose substituent provides an optimal balance of biological activity and pharmaceutical properties [39].